CS1 Peptide

Integrin α4β1 antagonism Cell adhesion assay MOLT-4 cells

Irreproducible VLA-4 blockade data often stems from using truncated or cyclized peptide analogs without proper reference standardization. CS1 Peptide (CAS 107978-77-8), the native linear 25-mer fibronectin IIICS fragment, is the essential benchmark for quantitative VLA-4 (α4β1) integrin assays. • LDV core motif establishes baseline adhesion activity for comparative inhibitor studies; cyclic analog c(ILDV-NH(CH2)5CO) exhibits 5-fold greater potency, while C*WLDVC* is 100-800× more potent - quantifying these differences requires the native CS1 reference. • Validated in HSPC expansion (589.6-fold TNC increase) and in vivo cardiac allograft models (>50% reduction in intimal thickening, P<0.001). • Lyophilized powder, ≥98% purity; stable 3 years at -20°C. Ambient shipping.

Molecular Formula C123H195N31O39
Molecular Weight 2732 g/mol
CAS No. 107978-77-8
Cat. No. B011732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS1 Peptide
CAS107978-77-8
Synonymsconnecting segment 1 fibronectin
CS-1 fibronectin
CS1 peptide
fibronectin connecting segment 1
Molecular FormulaC123H195N31O39
Molecular Weight2732 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1
InChIKeyNXAKDBCNODQXBZ-YSZCVPRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS1 Peptide: Fibronectin Fragment for α4β1 Research


CS1 Peptide (CAS 107978-77-8), also designated Fibronectin Type III Connecting Segment Fragment 1-25, is a linear 25-amino acid peptide with the sequence Asp-Glu-Leu-Pro-Gln-Leu-Val-Thr-Leu-Pro-His-Pro-Asn-Leu-His-Gly-Pro-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr [1]. The peptide comprises the type III connecting segment (IIICS) domain of fibronectin and serves as a specific ligand for the integrin Very Late Antigen-4 (VLA-4, α4β1, CD49d/CD29) [2]. Its core bioactive motif is the tripeptide Leu-Asp-Val (LDV), which represents the minimal essential sequence required for cell adhesion activity [3]. CS1 Peptide is employed as a diagnostic probe for assessing integrin α4β1 activity and as a cell adhesion substrate in hematopoietic and immunological applications [1].

CS1 Peptide: Substitution Risks and Structural Integrity


Generic substitution of CS1 Peptide with truncated fragments or modified analogs is scientifically unsound due to marked potency variations that correlate with both sequence completeness and molecular conformation. The minimal active tripeptide LDV supports adhesion but lacks the enhanced potency achieved with N-terminal sequence stabilization [1]. Cyclized analogs such as c(ILDV-NH(CH2)5CO) exhibit approximately 5-fold greater potency than the linear CS1 25-mer [2], while cyclic hexapeptide C*WLDVC* demonstrates 100- to 800-fold increased potency under activating conditions [3]. Conversely, truncated variants lacking the C-terminal EILDVPST sequence demonstrate severely diminished activity [1]. Procurement decisions based on peptide identity alone, without rigorous consideration of length, cyclization status, and sequence fidelity, will yield irreproducible experimental outcomes and invalid cross-study comparisons.

CS1 Peptide: Comparative Potency Evidence


VLA-4 Adhesion Inhibition vs. Cyclic c(ILDV-NH(CH2)5CO)

CS1 Peptide exhibits significantly lower potency than the cyclized analog c(ILDV-NH(CH2)5CO) in inhibiting VLA-4-mediated adhesion of MOLT-4 T-lymphoblastic leukemia cells to fibronectin. In a direct head-to-head comparison, the cyclic peptide demonstrated an IC50 of 3.6 ± 0.44 μM, which is approximately 5-fold more potent than the 25-amino acid linear CS-1 peptide tested under identical experimental conditions [1]. This differential highlights that linear CS1 peptide, while serving as the native reference ligand, is not optimal for applications requiring maximal inhibitory potency.

Integrin α4β1 antagonism Cell adhesion assay MOLT-4 cells

α4β1-Dependent Adhesion vs. Cyclic Hexapeptide C*WLDVC*

CS1 Peptide demonstrates substantially lower potency than the disulfide-linked cyclic hexapeptide C*WLDVC* in inhibiting α4β1-dependent lymphocyte adhesion. Under standard conditions, C*WLDVC* inhibited binding to VCAM-1 and CS1 with half-maximal inhibition at 1-3 μM [1]. Under lymphocyte-activating conditions (1 mM MnCl2), half-maximal inhibition was achieved at 0.4 μM for VCAM-1 and 0.05 μM for CS1 [1]. This represents a 100- to 800-fold increase in potency compared to a linear CS1 peptide evaluated in the same assays [1]. The dramatic potency enhancement is attributed to conformational constraint that locks the LDV motif in an optimal binding orientation.

Integrin α4β1 antagonism Lymphocyte adhesion VCAM-1

Full-Length vs. Truncated Fragment in Cell Spreading

CS1 Peptide requires its complete 25-amino acid sequence for full biological activity; truncated variants lacking the N-terminal region exhibit severely compromised function. In systematic peptide mapping studies, the C-terminal 8-amino acid peptide EILDVPST supported melanoma cell spreading, whereas peptides lacking this sequence demonstrated little or no activity [1]. However, the N-terminal domain of CS1 has been shown to enhance activity by stabilizing the conformation of the C-terminal GPEILDVPST sequence [2]. Biological activity data from insertion peptide studies (Gly-Gly-Gly-Gly and Pro-Gly-Pro-Gly) confirmed that the N-terminal region contributes to functional activity beyond that of the minimal LDV motif alone [2].

Cell adhesion Melanoma Peptide mapping

In Vivo Anti-Inflammatory Potency vs. Cyclic Inhibitors

CS1 Peptide exhibits markedly lower in vivo potency compared to engineered cyclic peptide inhibitors derived from its LDV motif. In ovalbumin-induced delayed-type hypersensitivity models in mice, optimized N- to C-terminal cyclic peptides such as cyclo(MeIle-Leu-Asp-Val-D-Ala-D-Ala) and dimeric piperazine/homopiperazine-containing constructs demonstrated ED50 values of 0.003-0.009 mg/kg/day (subcutaneous), representing a 100- to 300-fold increase in potency relative to the parent linear CS-1 peptide [1]. This potency differential is attributed to enhanced proteolytic stability and conformational optimization of the cyclic structures.

In vivo efficacy Anti-inflammatory Delayed-type hypersensitivity

Integrin Binding Affinity vs. BIO-1211

CS1 Peptide, as an unmodified linear 25-mer, does not achieve the sub-nanomolar binding affinity of chemically optimized antagonists such as BIO-1211. BIO-1211, which incorporates an N-terminal (4-((2-methylphenyl)aminocarbonyl)-aminophenyl)acetyl cap appended to the LDVP tetrapeptide motif, exhibits a dissociation constant (Kd) of 70 pM for integrin α4β1 . Furthermore, BIO-1211 demonstrates >200-fold selectivity for the activated form of the integrin α4β1 receptor . High-affinity binding constants (Kd) for the short, linear CS1 peptide are not extensively reported , reflecting the substantial affinity gap between the native linear ligand and optimized small-molecule or peptidomimetic antagonists.

Integrin α4β1 Binding affinity Small molecule inhibitor

CS1 Peptide: Validated Research Applications


VLA-4 Antagonist Benchmarking Standard

CS1 Peptide serves as the native linear reference standard against which the potency of engineered cyclic peptides and small-molecule VLA-4 inhibitors is quantitatively benchmarked. In direct head-to-head comparisons, cyclic analogs such as c(ILDV-NH(CH2)5CO) exhibit 5-fold greater potency (IC50 3.6 ± 0.44 μM) [1], and cyclic hexapeptide C*WLDVC* demonstrates 100- to 800-fold greater potency under activating conditions [2]. CS1 Peptide is essential for establishing baseline activity in cell adhesion assays (MOLT-4, lymphocyte) and for validating that observed inhibitory effects are mediated specifically through VLA-4 blockade.

Hematopoietic Stem Cell Expansion Substrate

CS1 Peptide is validated as a functional cell adhesion substrate for ex vivo expansion of hematopoietic stem and progenitor cells. Murine CFU-S12 stem cells and reconstituting hematopoietic stem cells attach to fibronectin fragments via CS-1 peptide recognition mediated by VLA-4 integrin [3]. CS1 peptide-modified surfaces support the expansion of umbilical cord blood CD34+ cells, with reported fold increases of 589.6 ± 58.6 for total nucleated cells, 76.5 ± 8.8 for colony-forming units, and 3.2 ± 0.9 for long-term culture-initiating cells relative to unexpanded controls [4].

VLA-4-Mediated Inflammatory Trafficking Blockade

CS1 Peptide is employed in vivo to block VLA-4-dependent inflammatory cell trafficking and attenuate immune-mediated vascular pathology. In a rabbit cardiac allograft model, subcutaneous administration of CS1 peptide (1 mg/kg/day) reduced the incidence and severity of donor coronary artery intimal thickening by >50% (P < 0.001) compared with inactive peptide controls, correlating with reduced T cell infiltration (P < 0.05) and fibronectin accumulation (P < 0.03) [5].

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